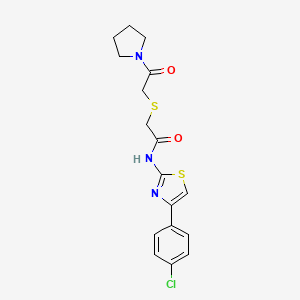
N-(4-(4-chlorophenyl)thiazol-2-yl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(4-chlorophenyl)thiazol-2-yl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)acetamide is a useful research compound. Its molecular formula is C17H18ClN3O2S2 and its molecular weight is 395.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
Research has explored the synthesis of thiazole derivatives and their fused counterparts, revealing significant antimicrobial activities against various bacterial and fungal strains. For instance, Wardkhan et al. (2008) detailed the synthesis of thiazole derivatives and their antimicrobial efficacy, showcasing their potential as therapeutic agents in combating infections (Wardkhan et al., 2008).
Insecticidal Properties
The development of heterocycles incorporating thiadiazole moieties, as studied by Fadda et al. (2017), demonstrates the potential insecticidal applications against pests like the cotton leafworm, Spodoptera littoralis. This research underscores the role of such compounds in agricultural pest management strategies (Fadda et al., 2017).
Antiproliferative Activity
Investigations into the synthesis of pyridine-linked thiazole derivatives have identified promising antiproliferative activities against various cancer cell lines. Alqahtani and Bayazeed (2020) reported the synthesis of these hybrids and their cytotoxic properties, suggesting potential applications in cancer therapy (Alqahtani & Bayazeed, 2020).
Antibacterial Agents
Research on 4-oxo-thiazolidines and 2-oxo-azetidines has shown that these compounds possess moderate to good antibacterial activity against both gram-positive and gram-negative bacteria. Desai et al. (2008) conducted QSAR studies to better understand the relationship between the structural features of these compounds and their antibacterial efficacy (Desai et al., 2008).
Anticancer Activity of Thiophene Derivatives
The synthesis of thiophene-based compounds, particularly those incorporating thiazole and thiophene hybrids, has been linked to significant in vitro cytotoxicity against cancer cell lines. Atta and Abdel‐Latif (2021) highlighted the potential of these compounds in cancer treatment due to their good inhibitory activity (Atta & Abdel‐Latif, 2021).
Propiedades
IUPAC Name |
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O2S2/c18-13-5-3-12(4-6-13)14-9-25-17(19-14)20-15(22)10-24-11-16(23)21-7-1-2-8-21/h3-6,9H,1-2,7-8,10-11H2,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLRUKAMNPVUJHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-fluorophenoxy)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2583383.png)
![N-(2-chloroethyl)-1-(3,4-difluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2583385.png)
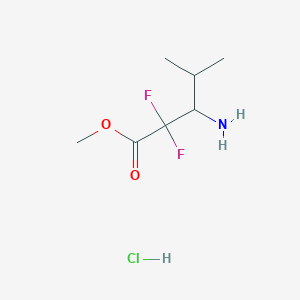
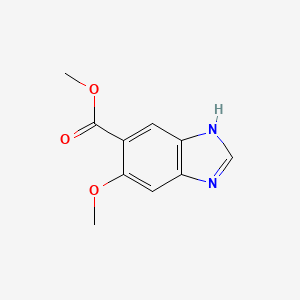
![2-piperazin-1-yl-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2583390.png)
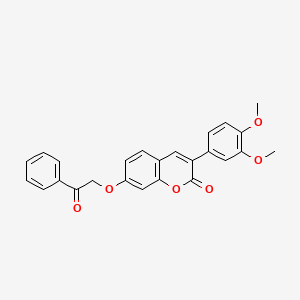
![5-[2-(Pyridin-2-yl)quinolin-4-yl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2583393.png)

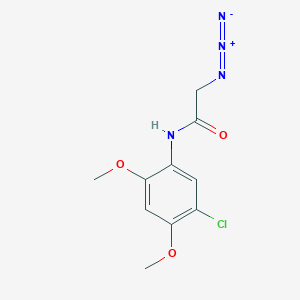

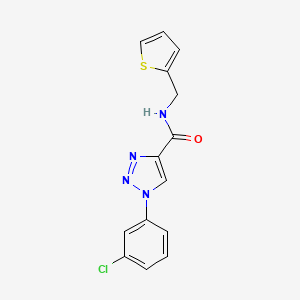
![N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2583404.png)
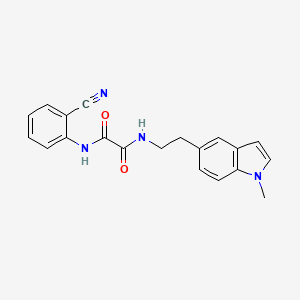
![6-(2-methoxyethyl)-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2583406.png)